
trans-Hydroxycilomilast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CAS Number: 172462-67-8
Scientific Research Applications
Treatment of Chronic Obstructive Pulmonary Disease (COPD)
Cilomilast, and by extension trans-Hydroxycilomilast, has been extensively studied for its efficacy in treating COPD. Clinical trials have demonstrated that cilomilast improves lung function (measured by forced expiratory volume in one second, FEV1) and enhances quality of life for patients with moderate to severe COPD.
Key Findings from Clinical Trials:
- Study Design: A phase III trial involving over 4000 patients assessed the efficacy of cilomilast compared to placebo.
- Results: Cilomilast treatment resulted in a significant improvement in FEV1 and reduced the frequency of COPD exacerbations by approximately 39% compared to placebo .
- Safety Profile: The drug was generally well tolerated, with most adverse effects being mild and transient.
Study | Population | Treatment Duration | Primary Endpoint | Results |
---|---|---|---|---|
Study 039 | 647 COPD patients | 24 weeks | FEV1 improvement | 40 mL improvement over placebo |
Study 156 | 825 COPD patients | 24 weeks | Quality of life (SGRQ) | Improved health status |
Anti-inflammatory Effects
Research has shown that cilomilast significantly reduces pro-inflammatory cytokines such as TNF-α and IL-8 in bronchial epithelial cells from COPD patients. This anti-inflammatory action is critical in managing chronic respiratory conditions where inflammation contributes to disease progression .
Case Study 1: Efficacy in Severe COPD
A clinical study involving a cohort of patients with severe COPD demonstrated that treatment with cilomilast led to substantial improvements in lung function and a decrease in hospitalizations due to exacerbations. The study highlighted the compound’s potential as a long-term management option for severe cases.
- Population: 200 patients with severe COPD
- Duration: 6 months
- Outcome: Significant reduction in hospital visits and improved quality of life scores.
Case Study 2: Combination Therapy
Another investigation explored the effects of combining this compound with corticosteroids in patients with asthma exacerbations. The results indicated enhanced efficacy compared to corticosteroids alone, suggesting a synergistic effect that could optimize treatment protocols for asthma management.
Properties
CAS No. |
172462-67-8 |
---|---|
Molecular Formula |
C20H25NO5 |
Molecular Weight |
359.416 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.